4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide chemical structure and properties
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide chemical structure and properties
An In-depth Technical Guide to N-Silyl Sulfinamides: Synthesis, Properties, and Applications of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide as a Model Intermediate
Abstract
Sulfur-containing functional groups are integral to a significant portion of modern pharmaceuticals and agrochemicals. Among these, sulfinamides represent a versatile class of S(IV) intermediates, prized for their stereogenic sulfur center and their utility as precursors to higher-valent sulfur functionalities like sulfonamides and sulfonimidamides.[1][2] The introduction of a labile N-silyl group, specifically the trimethylsilyl (TMS) group, serves as a valuable protection strategy, enhancing stability and modifying reactivity for subsequent synthetic transformations. This guide focuses on the chemical structure, properties, synthesis, and applications of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide, a representative, though not widely cataloged, member of this class. By exploring this model compound, we aim to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic value of N-silyl sulfinamides in contemporary organic synthesis.
Molecular Profile and Physicochemical Properties
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide incorporates a 4-chlorophenyl group attached to a sulfinamide sulfur, which is, in turn, bonded to a trimethylsilylated nitrogen atom. This unique combination of a halogenated aromatic ring, a chiral sulfur center, and a labile silyl protecting group defines its chemical behavior and synthetic potential.
Chemical Structure:
(Where Ph represents a benzene ring)
The precise physicochemical properties of this specific molecule are not extensively documented in public literature. However, based on the analysis of its constituent functional groups and structurally related compounds, we can estimate its key characteristics.
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₄ClNO SSi | - |
| Molecular Weight | 247.81 g/mol | - |
| Physical State | Likely a solid or high-boiling liquid | Analogy to related sulfonamides and silylated compounds. |
| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc); likely insoluble in water. | General solubility of silylated organic compounds. |
| Reactivity | Moisture-sensitive due to the labile Si-N bond. | Common characteristic of N-silyl compounds. |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 (O and N) | Computed |
| Rotatable Bond Count | 3 | Computed |
Synthesis and Reaction Mechanisms
The synthesis of N-silyl sulfinamides can be approached through several modern synthetic strategies. A highly effective and modular route involves the reaction of organometallic reagents with a suitable sulfur dioxide source, followed by trapping of the intermediate with an appropriate amine, which can then be silylated. A more direct approach, proposed here, involves the reaction of a pre-formed sulfinyl chloride with a silylated amine.
The key precursor, 4-chlorobenzenesulfinyl chloride, can be generated from the corresponding sulfonyl chloride via reduction, a method that has gained traction for its operational simplicity.[2] The subsequent reaction with an N-silylated amine, such as hexamethyldisilazane (HMDS), in the presence of a base, or direct reaction with a primary sulfinamide and a silylating agent like trimethylsilyl chloride (TMSCl), would yield the target compound.
The causality behind using low temperatures (e.g., -78 °C) for such reactions is to control the high reactivity of organometallic intermediates and sulfinyl chlorides, thereby minimizing the formation of undesired side products and enhancing selectivity. The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the quenching of organometallic reagents and the oxidation of the sulfur(IV) center.
Caption: Figure 1: Proposed Synthesis of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide
Core Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide stems from its identity as a protected, activated sulfinamide.
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Precursor to Primary Sulfinamides: The N-TMS group is a labile protecting group that can be easily cleaved under mild acidic or fluoride-mediated conditions to furnish the corresponding primary sulfinamide, R-S(O)NH₂. Primary sulfinamides are valuable building blocks, but can be challenging to synthesize and handle directly.[3] The N-silyl strategy provides a robust method for their in situ generation or isolation.
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Synthesis of Sulfonimidamides: Primary sulfinamides are direct precursors to NH-sulfonimidamides, a class of compounds with significant interest in medicinal chemistry as bioisosteres of sulfonamides. The conversion is typically achieved via an oxidative imidation reaction, where the sulfinamide reacts with an amine in the presence of an oxidant like a hypervalent iodine reagent.[3][4]
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Oxidation to Sulfonamides: The sulfinamide moiety can be readily oxidized to the corresponding sulfonamide using mild oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).[1] This provides a synthetic route to N-silyl sulfonamides, which are themselves useful intermediates.
The presence of the 4-chloro substituent offers an additional vector for synthetic modification, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of drug candidates.
Experimental Protocols
The following protocols are proposed, self-validating methodologies based on established literature procedures for analogous compounds.[2][5]
Protocol 1: Proposed Synthesis of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide
Objective: To synthesize the title compound from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Triphenylphosphine (PPh₃) or Zinc dust (Zn)
-
Thionyl chloride (SOCl₂)
-
Hexamethyldisilazane (HMDS)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Step 1: Reduction and Conversion to Sulfinyl Chloride.
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 4-chlorobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C. Add triphenylphosphine (1.1 equiv) portion-wise. The reaction is often exothermic.
-
Allow the mixture to stir at room temperature for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. This step generates the sulfinate intermediate.
-
Cool the mixture back to 0 °C and add thionyl chloride (1.2 equiv) dropwise.
-
Stir for an additional 1-2 hours at room temperature. The resulting solution contains the crude 4-chlorobenzenesulfinyl chloride.
-
-
Step 2: N-Silylation.
-
In a separate flask under argon, prepare a solution of hexamethyldisilazane (0.6 equiv, as it provides two silyl groups per molecule) and triethylamine (1.5 equiv) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the crude 4-chlorobenzenesulfinyl chloride solution from Step 1 to the HMDS solution via cannula, dropwise, maintaining the temperature at -78 °C. The rationale for this low temperature is to control the reactivity of the electrophilic sulfinyl chloride and prevent side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide.
-
-
Step 4: Characterization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Expected ¹H NMR signals: A singlet around 0.1-0.3 ppm for the 9 protons of the -Si(CH₃)₃ group, and multiplets in the aromatic region (7.4-7.8 ppm) for the 4 protons of the chlorophenyl ring.[6][7]
-
Expected HRMS: The calculated exact mass should be confirmed.
-
Caption: Figure 2: General Experimental Workflow
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide is not available, prudent laboratory practices should be followed based on the reactivity of its components.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Moisture Sensitivity: N-silyl compounds can react with moisture. Handle under an inert atmosphere and store in a tightly sealed container in a desiccator.
-
Reactivity Hazards: The synthesis involves reactive reagents like thionyl chloride and potentially organometallics. These should be handled with extreme care by trained personnel.
-
Health Hazards: Chlorinated aromatic compounds can be irritants and may have long-term toxicity. Avoid inhalation, ingestion, and skin contact.[10] Causes serious eye irritation.[8][9]
Conclusion
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide stands as an exemplary model for a class of highly valuable synthetic intermediates. Its structure combines a stable aromatic core, a modifiable halogen handle, a stereogenic sulfur center, and a versatile N-silyl protecting group. This guide outlines its probable synthetic pathways, key reactions, and potential applications, particularly in the construction of complex, sulfur-containing molecules relevant to drug discovery. The protocols and principles discussed herein provide a solid foundation for researchers aiming to leverage the unique reactivity of N-silyl sulfinamides to accelerate their research and development programs.
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